3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Description
3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C25H28N2O4S and its molecular weight is 452.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, a critical component of the cell’s cytoskeleton, thereby inhibiting cell division .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted mode of action . By inhibiting tubulin polymerization, it disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase . Its inhibition of Hsp90 disrupts the folding of various client proteins, affecting multiple signaling pathways . Furthermore, by inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress .
Result of Action
The compound’s action results in notable anti-cancer effects due to its ability to inhibit cell division and disrupt multiple cellular processes . It also exhibits anti-fungal, anti-bacterial, and antiviral activities, indicating its potential as a broad-spectrum antimicrobial agent . Furthermore, it has demonstrated significant efficacy against various parasites, suggesting its potential as an anti-parasitic agent .
Properties
IUPAC Name |
(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-29-19-15-18(16-20(30-2)22(19)31-3)23(28)27-24(32)21(17-11-7-6-8-12-17)26-25(27)13-9-4-5-10-14-25/h6-8,11-12,15-16H,4-5,9-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFNGYUNUMRKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.